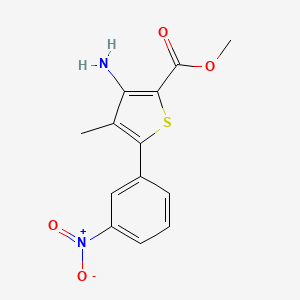
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable thiophene precursor to introduce the nitro group. This is followed by amination to introduce the amino group, and finally, esterification to form the carboxylate ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 3-amino-4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-methyl-5-(4-nitrophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-methyl-5-(3-nitrophenyl)furan-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H12N2O4S |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-7-10(14)12(13(16)19-2)20-11(7)8-4-3-5-9(6-8)15(17)18/h3-6H,14H2,1-2H3 |
Clé InChI |
YVICLYQPQHKADF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



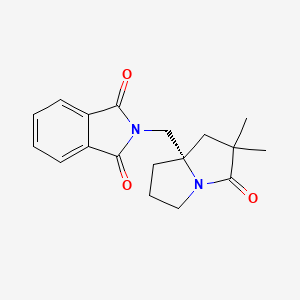

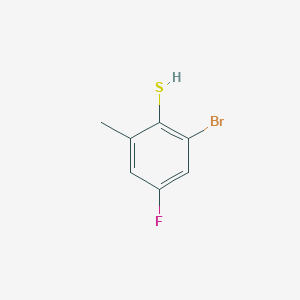
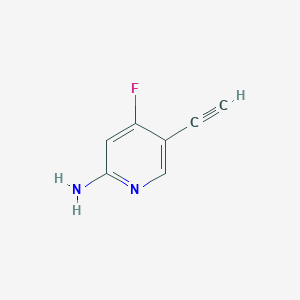
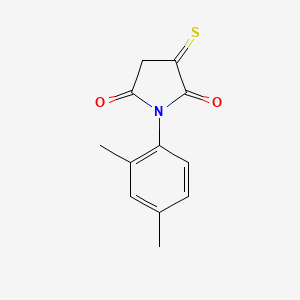
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
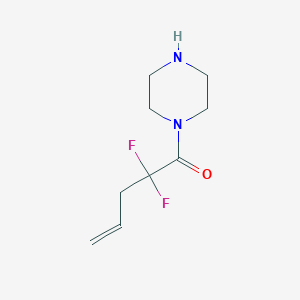
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
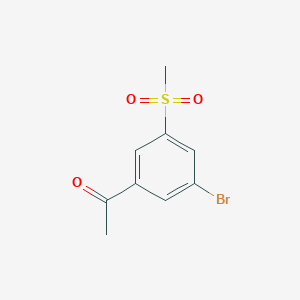


![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)

